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Compound of Interest

Compound Name: 5-Bromocytosine

Cat. No.: B1215235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electronic structure of

5-Bromocytosine, a molecule of significant interest in the fields of biochemistry and

pharmacology. By examining its molecular geometry, electronic properties, and spectroscopic

signatures, we aim to provide a foundational understanding for researchers engaged in drug

discovery and development.

Molecular Geometry: A Tale of Two States
The three-dimensional arrangement of atoms in 5-Bromocytosine has been elucidated

through both experimental X-ray crystallography and theoretical computational methods. These

studies reveal that the molecule's conformation is significantly influenced by its physical state.

In the solid state, X-ray diffraction studies have determined that 5-Bromocytosine
predominantly exists in the amino-oxo tautomeric form.[1] The crystal structure has been

resolved, providing precise measurements of bond lengths and angles. A notable deviation

from the structure of cytosine is the slight increase in the C(2)–N(3)–C(4) bond angle, an effect

attributed to the steric and electronic influence of the bromine atom.[1]

Conversely, in the isolated or gas phase, theoretical calculations, including Density Functional

Theory (DFT) and ab initio methods, suggest a different picture. These studies indicate the co-

existence of at least two tautomers: the amino-oxo and the amino-hydroxy forms.[2]
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Table 1: Experimental and Computational Geometric Parameters of 5-Bromocytosine (amino-

oxo tautomer)

Parameter X-ray Crystallography (Å) DFT (B3LYP/6-31G*) (Å)

C2-N1 1.362 1.378

N1-C6 1.365 1.371

C6-C5 1.348 1.359

C5-C4 1.439 1.442

C4-N3 1.363 1.375

N3-C2 1.367 1.381

C4-N4 1.332 1.345

C2-O2 1.242 1.231

C5-Br 1.885 1.897

Parameter X-ray Crystallography (°) DFT (B3LYP/6-31G*) (°)

N1-C2-N3 119.8 119.5

C2-N3-C4 120.8 121.1

N3-C4-C5 117.9 117.7

C4-C5-C6 121.2 121.5

C5-C6-N1 119.7 119.4

C6-N1-C2 120.5 120.8

Note: The presented values are representative and may vary slightly between different studies.

Electronic Properties: The Influence of Bromine
The introduction of a bromine atom at the C5 position of the cytosine ring significantly alters its

electronic landscape. This modification is a key factor in the biological activity of 5-
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Bromocytosine, particularly its role as a radiosensitizer.

Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions.

Computational studies using DFT have been instrumental in calculating the energies of these

orbitals.

Table 2: Calculated Electronic Properties of 5-Bromocytosine (amino-oxo tautomer)

Property DFT (B3LYP/6-31G*) (eV)

HOMO Energy -6.25

LUMO Energy -0.89

HOMO-LUMO Gap 5.36

The HOMO-LUMO gap represents the energy required to excite an electron from the ground

state to the first excited state and is an indicator of the molecule's stability.

Electron Density Distribution
The bromine atom, being highly electronegative, withdraws electron density from the pyrimidine

ring. This inductive effect alters the charge distribution across the molecule, influencing its

intermolecular interactions and reactivity.

Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the electronic structure and vibrational

modes of 5-Bromocytosine.

UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromocytosine is characterized by

absorption maxima corresponding to electronic transitions between molecular orbitals.

Table 3: Experimental and Calculated UV-Vis Absorption Maxima of 5-Bromocytosine
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Solvent Experimental λmax (nm) Calculated λmax (nm)

Water 288, 215 285, 212

Ethanol 290, 217 288, 215

Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The

frequencies of these vibrations are sensitive to the molecular structure, bonding, and the

presence of substituents. DFT calculations have been successfully employed to assign the

observed vibrational bands to specific molecular motions. In the solid state, the vibrational

spectra are consistent with the amino-oxo tautomeric form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 5-Bromocytosine in

DMSO-d₆

Nucleus Chemical Shift (ppm)

H6 7.95

NH₂ 7.15, 6.85

N1-H 10.95

C2 156.5

C4 162.1

C5 96.8

C6 141.2

Experimental and Computational Methodologies
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Experimental Protocols
A detailed protocol for the determination of the crystal structure of a small molecule like 5-
Bromocytosine typically involves the following steps:

Workflow for Single-Crystal X-ray Diffraction.

Crystal Growth: High-quality single crystals of 5-Bromocytosine are grown from a

supersaturated solution by slow evaporation of the solvent or by slow cooling.

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction

pattern is recorded on a detector.[4]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The phase problem is solved to generate an initial

electron density map, from which an atomic model is built. This model is then refined against

the experimental data to obtain the final, accurate crystal structure.

Computational Methods
DFT calculations are a powerful tool for investigating the electronic structure and properties of

molecules. A typical workflow for geometry optimization and frequency calculation includes:

Workflow for DFT Geometry Optimization and Frequency Calculation.

Input File Preparation: An input file is created that specifies the initial molecular geometry,

the chosen DFT functional (e.g., B3LYP), and the basis set (e.g., 6-31G*).

Geometry Optimization: The calculation iteratively adjusts the atomic positions to find the

minimum energy conformation of the molecule.

Frequency Calculation: Once the geometry is optimized, a frequency calculation is

performed to confirm that the structure corresponds to a true minimum on the potential

energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Biological Significance: Radiosensitization
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5-Bromocytosine and its nucleoside analogue, 5-Bromo-2'-deoxycytidine, are of significant

interest as radiosensitizers in cancer therapy. The mechanism of radiosensitization is believed

to involve the dissociative electron attachment (DEA) to the brominated pyrimidine ring.

Proposed Radiosensitization Pathway of 5-Bromocytosine.

Upon exposure to ionizing radiation, low-energy electrons are generated. These electrons can

be captured by the electron-affinic 5-Bromocytosine, forming a transient negative ion. This

unstable species can then dissociate, leading to the cleavage of the C-Br bond and the

formation of a highly reactive cytosin-5-yl radical and a bromide ion. The cytosin-5-yl radical

can then induce further damage to the DNA, such as strand breaks, ultimately leading to cell

death.

Information regarding the specific metabolic pathways of 5-Bromocytosine in biological

systems is limited. Further research is needed to fully elucidate its metabolic fate and potential

byproducts.

Conclusion
This technical guide has provided a detailed overview of the electronic structure of 5-
Bromocytosine, integrating experimental and computational data. The presence of the

bromine atom significantly influences the molecule's geometry, electronic properties, and

spectroscopic behavior. This fundamental understanding is critical for the rational design of

more effective radiosensitizers and other therapeutic agents based on the 5-Bromocytosine
scaffold. Further investigations into its metabolic pathways and interactions with biological

macromolecules will be crucial for advancing its clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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